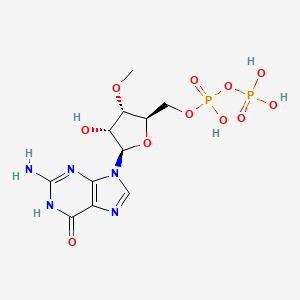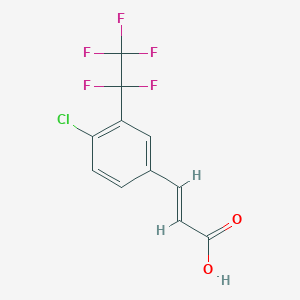![molecular formula C17H20O5S B13725767 [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 3-ethoxy-5-(hydroxymethyl)benzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: 3-ethoxy-5-(carboxymethyl)phenyl 4-methylbenzenesulfonate.
Reduction: 3-ethoxy-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonic acid.
Substitution: 3-ethoxy-5-(substituted-methyl)phenyl 4-methylbenzenesulfonate.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed as a stabilizer in the formulation of certain industrial products.
Mécanisme D'action
The mechanism of action of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparaison Avec Des Composés Similaires
Phenylephrine Related Compound F: A compound with similar structural features but different functional groups.
Methylammonium lead halide: A compound with a different core structure but similar applications in research and industry.
Uniqueness:
- The presence of both ethoxy and hydroxymethyl groups on the phenyl ring makes [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate unique compared to other sulfonates.
- Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H20O5S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-3-21-16-9-14(11-18)8-15(10-16)12-22-23(19,20)17-6-4-13(2)5-7-17/h4-10,18H,3,11-12H2,1-2H3 |
Clé InChI |
DWRSTMKQRPGZCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)COS(=O)(=O)C2=CC=C(C=C2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
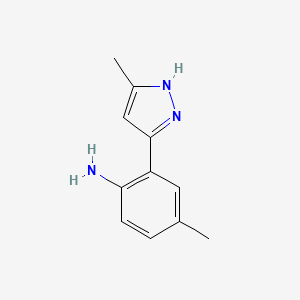
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
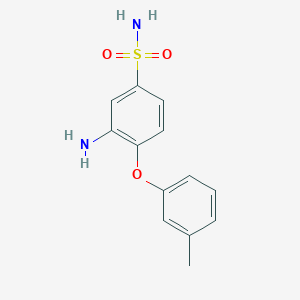

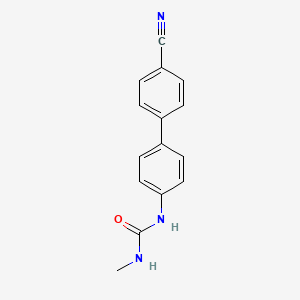

![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
